![molecular formula C20H25N5O2S B5669657 2-[(5-methylpyrazin-2-yl)methyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669657.png)
2-[(5-methylpyrazin-2-yl)methyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
The molecule belongs to the class of compounds featuring a diazaspiro[5.5]undecane core, a structure known for its versatility in medicinal chemistry and organic synthesis. Compounds with this core often exhibit a broad range of biological activities and are of interest in the development of pharmaceuticals and materials science.
Synthesis Analysis
Diazaspiro[5.5]undecane derivatives are typically synthesized through strategies that involve key steps such as Michael addition or cyclization reactions. For instance, a divergent synthesis approach has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes utilizing efficient Michael addition of lithium enolate to tetrasubstituted olefin acceptors (Yang et al., 2008). Another example includes the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones via reactions under reflux conditions without catalysts, highlighting the compound's scaffold versatility and the ease of introducing diverse functional groups (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, combining a cyclohexane ring with a diazine unit. These compounds often exhibit interesting conformational properties due to their rigid frameworks. Crystal structure analysis reveals details such as space groups, bond lengths, and angles, which are essential for understanding the compound's reactivity and interaction with biological targets. For instance, studies on similar compounds have shown detailed molecular geometries obtained through X-ray crystallography, providing insights into their structural characteristics (Zeng et al., 2021).
properties
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-8-(2-methyl-1,3-thiazole-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14-8-22-16(9-21-14)10-25-13-20(6-4-18(25)26)5-3-7-24(12-20)19(27)17-11-28-15(2)23-17/h8-9,11H,3-7,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIWONUQJPRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CC3(CCCN(C3)C(=O)C4=CSC(=N4)C)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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